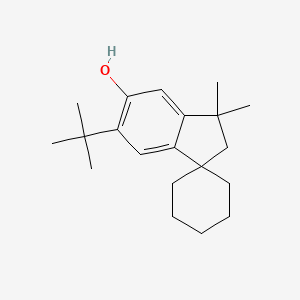
6'-(tert-Butyl)-2',3'-dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused with an indene moiety, along with tert-butyl and dimethyl groups, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of tert-Butyl and Dimethyl Groups: tert-Butyl and dimethyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and dimethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Spiro Formation: The spiro linkage is formed through a cyclization reaction involving the cyclohexane and indene moieties under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Substitution reactions, such as halogenation, can occur at the tert-butyl or dimethyl groups using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Chlorine, bromine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylcyclohexane: Shares the tert-butyl group but lacks the spiro and indene moieties.
Dimethylcyclohexane: Contains dimethyl groups but lacks the spiro and indene structures.
Spiroindene Derivatives: Compounds with similar spiro structures but different substituents.
Uniqueness
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is unique due to its combination of tert-butyl, dimethyl, and spiroindene features, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
53718-34-6 |
|---|---|
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
6-tert-butyl-3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C20H30O/c1-18(2,3)16-11-15-14(12-17(16)21)19(4,5)13-20(15)9-7-6-8-10-20/h11-12,21H,6-10,13H2,1-5H3 |
InChI-Schlüssel |
CQDLYCCFORGHSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCCCC2)C3=CC(=C(C=C31)O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















